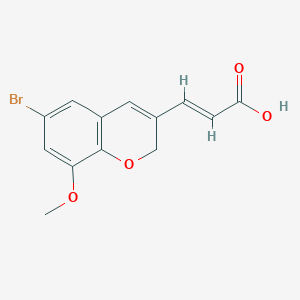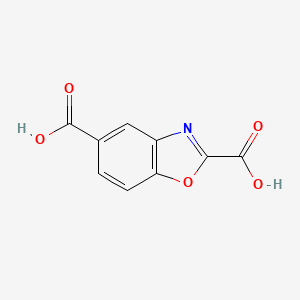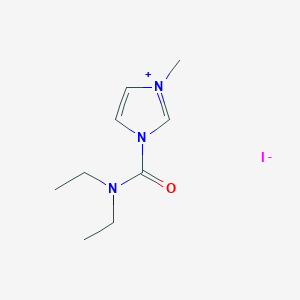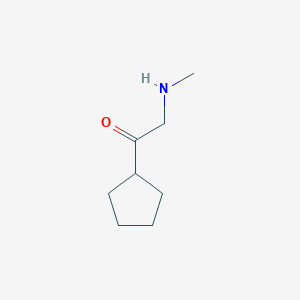
5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a furan ring, a triazole ring, and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-3-carboxaldehyde with propylhydrazine to form the corresponding hydrazone, which is then cyclized with thiourea to yield the desired triazole-thiol compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various synthetic transformations.
Mécanisme D'action
The mechanism of action of 5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids or proteins through hydrogen bonding and π-π interactions, affecting their function. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(furan-2-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
- 5-(furan-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-(furan-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group can affect the compound’s lipophilicity and ability to interact with biological membranes, potentially enhancing its bioavailability and efficacy .
Propriétés
Formule moléculaire |
C9H11N3OS |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
3-(furan-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H11N3OS/c1-2-4-12-8(10-11-9(12)14)7-3-5-13-6-7/h3,5-6H,2,4H2,1H3,(H,11,14) |
Clé InChI |
RAROOMFJCKLCNP-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=NNC1=S)C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)







![1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B13177567.png)




